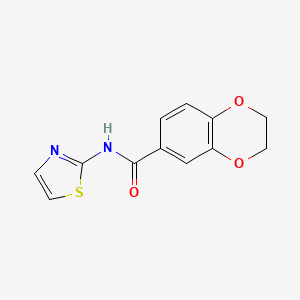

N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-11(14-12-13-3-6-18-12)8-1-2-9-10(7-8)17-5-4-16-9/h1-3,6-7H,4-5H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTIWNZICNKZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable amine with carbon disulfide and an alkyl halide.

Coupling with Benzodioxine: The thiazole derivative is then coupled with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid or its derivatives using coupling agents like carbodiimides (e.g., DCC, EDC).

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, in solvents like ether or THF.

Substitution: Amines, alcohols, polar aprotic solvents like DMSO or DMF.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols, amines, or aldehydes.

Substitution: Amides, esters, or ethers.

Scientific Research Applications

Unfortunately, the search results do not provide information specifically on the applications of "N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide". However, the search results do provide information on the applications of related compounds, such as thiazoles and benzodioxines, and their derivatives.

Here's what the search results suggest about the applications of related compounds:

Thiazoles and Thiazole Derivatives

- Thiazole derivatives have been synthesized and studied for various biological activities .

- Thiazoles have shown antibacterial activity against Gram-positive (S. aureus, S. pyogenes) and Gram-negative bacteria (E. coli, P. aeruginosa) .

- Thiazoles have demonstrated anticancer activity against human glioblastoma U251 cells and human melanoma WM793 cells . Some thiazole derivatives also exhibit strong selectivity against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells .

- Thiazoles have displayed anticonvulsant properties .

- Thiazoles can bind to the catalytic site of PTP1B, forming a pi–pi interaction with the amino acid Phe182 .

- Thiazole derivatives have exhibited anti-diabetic potential .

Benzodioxines

- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a key compound in drug discovery .

- It is used as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders .

- It is also used in formulating agrochemicals, enhancing crop protection products .

- It is explored for its potential in creating advanced materials with specific electrical or thermal properties, which is beneficial for electronics and energy applications .

- It acts as a valuable tool in biochemical assays, aiding researchers in studying enzyme interactions and cellular processes .

- It is investigated for its role in developing environmentally friendly solutions, such as biodegradable materials or sustainable chemical processes .

Specific Compounds Mentioned

- N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide: This compound is identified by its IUPAC name, InChI, InChIKey, and SMILES .

- N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: Its CAS number is 304888-59-3, and its molecular formula is C12H10N2O3S .

- N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Its CAS number is 328950-98-7, and its molecular formula is C19H15BrN2O4S .

Mechanism of Action

The mechanism by which N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Benzodioxine Derivatives

N-(5-Methylpyridin-2-yl)-2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide ()

- Structural Difference : Substitution of thiazole with a pyridine ring.

- Impact : Pyridine’s basic nitrogen may enhance solubility but reduce metabolic stability compared to thiazole’s sulfur atom .

N-(3-Piperidinyl)-2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide Hydrochloride ()

- Structural Difference : Piperidine substituent at the carboxamide position.

Thiazole-Containing Analogs

N-[4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3-Thiazol-2-yl]Cyclopentanecarboxamide ()

- Structural Difference : Cyclopentane carboxamide replaces the benzodioxine-thiazole linkage.

- Impact : Increased steric bulk may hinder membrane permeability but enhance target specificity .

N-(6-Fluoro-1,3-Benzothiazol-2-yl)-N-[3-(1H-Imidazol-1-yl)Propyl] Derivative ()

- Structural Difference : Fluorine substitution on benzothiazole and addition of imidazole-propyl group.

Heterocyclic Variants

N-[5-(2,5-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl] Derivative ()

- Structural Difference : Oxadiazole replaces thiazole, with dichlorophenyl substitution.

- Impact : Oxadiazole’s electron-deficient nature may alter π-π stacking interactions, while chlorine atoms enhance lipophilicity .

N-{3-[(Furan-2-Carbonyl)Amino]Phenyl} Derivative ()

Antimicrobial Activity

Physicochemical and Structural Data

*Calculated based on structural formula.

Biological Activity

N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H15BrN2O4S

- Molecular Weight : 447.3 g/mol

- CAS Number : 328950-98-7

- Structural Features : The compound features a benzodioxine moiety fused with a thiazole ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures often exhibit:

- Anticancer Activity : Compounds containing thiazole and benzodioxine moieties have been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways such as EGFR and HER-2. For instance, derivatives have demonstrated selective inhibition of these receptors in breast cancer models .

- Anti-inflammatory Properties : The thiazole ring is known for its anti-inflammatory effects, which may contribute to the overall therapeutic profile of the compound.

Table 1: Biological Activities and Assays

Case Studies

-

Breast Cancer Model :

A study evaluated the anticancer effects of a thiazole derivative on breast cancer cell lines (MCF-7 and SK-BR-3). The compound exhibited significant anti-proliferative effects and induced apoptosis through ROS-mediated pathways. It also inhibited angiogenesis by reducing VEGF secretion . -

Inflammatory Response :

Another investigation highlighted the anti-inflammatory potential of similar compounds where a reduction in pro-inflammatory cytokines was observed in vitro. This suggests that this compound may modulate inflammatory pathways effectively .

Q & A

Q. What are the established synthetic routes for N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of thiourea intermediates. For example, N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides react with 4-amino-4H-1,2,4-triazole-3-thiol in acetonitrile under reflux, followed by dehydrosulfurization using HgO in glacial acetic acid to form the target heterocyclic structure. Yields range from 42% to 62%, influenced by solvent choice (e.g., DMF for cyclization), reaction time (1–1.5 hours), and stoichiometric ratios of reagents .

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on - and -NMR spectroscopy to confirm regioselectivity and bond formation. For instance, thiourea intermediates exhibit distinct NH proton signals (~10–12 ppm), while cyclized products show resonance shifts corresponding to fused heterocyclic systems. Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .

Q. What solvent systems are optimal for purification and stability studies?

Acetonitrile is preferred for intermediate isolation due to its low polarity, facilitating precipitation of thiourea derivatives. For cyclized products, glacial acetic acid is critical for dehydrosulfurization. Stability assessments should include pH-controlled aqueous buffers (e.g., phosphate-buffered saline) to evaluate hydrolytic degradation under physiological conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for this compound?

Advanced techniques like 2D NMR (COSY, HSQC) differentiate overlapping peaks in fused heterocycles. For example, HSQC correlates - signals to resolve aromatic protons in the benzodioxine moiety. Computational tools (DFT calculations) can predict chemical shifts and validate assignments .

Q. What mechanistic insights explain variability in cyclization yields (42–62%)?

Kinetic studies using in-situ FTIR or HPLC-MS monitor intermediate consumption. Factors like steric hindrance from trichloroethyl groups or competing side reactions (e.g., dimerization) may limit yields. Design of Experiments (DoE) with factorial design (e.g., varying temperature, catalyst loading) can optimize conditions .

Q. How does the compound interact with biological targets (e.g., enzymes) at the molecular level?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to targets like GSK-3β. For example, the thiazole and benzodioxine moieties may form hydrogen bonds with catalytic residues. Follow-up MD simulations (NAMD/GROMACS) assess binding stability over 100-ns trajectories .

Q. What strategies address low aqueous solubility for in vitro assays?

Co-solvency (DMSO/PBS mixtures) or nanoformulation (liposomes, polymeric nanoparticles) enhance solubility. Physicochemical profiling (LogP via shake-flask method, pKa determination) guides excipient selection. Stability-indicating HPLC methods monitor degradation under formulation conditions .

Q. How can synthetic byproducts or impurities be identified and controlled?

LC-MS/MS with high-resolution mass spectrometry (HRMS) identifies trace impurities (e.g., uncyclized thioureas). Quality-by-Design (QbD) principles enforce critical process parameters (CPPs) like reaction temperature and purification steps (e.g., column chromatography gradients) .

Methodological and Theoretical Frameworks

Q. What computational models predict the compound’s reactivity or bioactivity?

DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. QSAR models trained on analogous thiadiazole derivatives correlate structural descriptors (e.g., polar surface area) with antimicrobial activity .

Q. How can factorial design optimize multi-step synthesis?

A factorial design tests variables: (1) molar ratio (1:1 vs. 1:1.2), (2) solvent (acetonitrile vs. DMF), and (3) temperature (reflux vs. 80°C). Response surface methodology (RSM) identifies interactions between factors, maximizing yield while minimizing byproducts .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?

Hansch analysis links substituent electronic effects (Hammett σ constants) to bioactivity. For example, electron-withdrawing groups on the thiazole ring may enhance enzyme inhibition by increasing electrophilicity. Free-Wilson models deconvolute contributions of individual functional groups .

Q. How are spectral and crystallographic data reconciled with computational predictions?

Single-crystal X-ray diffraction provides absolute configuration data, which is compared with DFT-optimized geometries. Root-mean-square deviations (RMSD) <0.5 Å validate computational models. Hirshfeld surface analysis quantifies intermolecular interactions influencing packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.